(1S)-1-(3-bromo-2-fluorophenyl)ethan-1-amine
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Overview
Description
(1S)-1-(3-bromo-2-fluorophenyl)ethan-1-amine: is an organic compound characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-bromo-2-fluorophenyl)ethan-1-amine typically involves the following steps:
Fluorination: The addition of a fluorine atom to the phenyl ring.
These reactions are usually carried out under controlled conditions, often involving catalysts and specific reagents to ensure the desired substitution patterns.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-bromo-2-fluorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the bromine or fluorine atoms.
Substitution: Replacement of the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(3-bromo-2-fluorophenyl)ethan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the effects of halogenated phenyl rings on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, this compound may be investigated for its potential therapeutic properties. Its structural features could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry
In industry, this compound may be used in the production of specialty chemicals and intermediates. Its unique properties can be leveraged to create high-value products for various applications.
Mechanism of Action
The mechanism of action of (1S)-1-(3-bromo-2-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(3-chloro-2-fluorophenyl)ethan-1-amine
- (1S)-1-(3-bromo-2-chlorophenyl)ethan-1-amine
- (1S)-1-(3-iodo-2-fluorophenyl)ethan-1-amine
Uniqueness
(1S)-1-(3-bromo-2-fluorophenyl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms on the phenyl ring can influence its reactivity and interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9BrFN |
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Molecular Weight |
218.07 g/mol |
IUPAC Name |
(1S)-1-(3-bromo-2-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5H,11H2,1H3/t5-/m0/s1 |
InChI Key |
YSAGSFSHBLJOCT-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C(=CC=C1)Br)F)N |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Br)F)N |
Origin of Product |
United States |
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